![molecular formula C19H13F2N3O2S2 B2862667 2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-39-3](/img/structure/B2862667.png)

2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

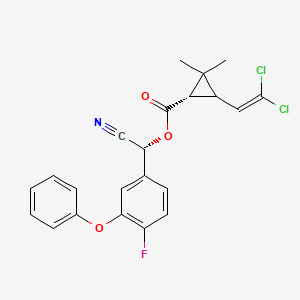

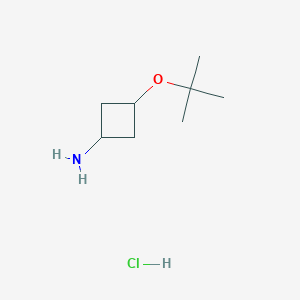

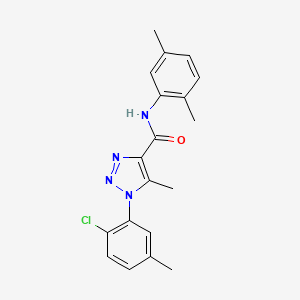

The compound “2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a heterocyclic compound with a molecular formula of C19H13F2N3O2S2. It has an average mass of 417.452 Da and a monoisotopic mass of 417.041718 Da . Thiazoles, which are part of this compound, are known to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

The molecular structure of this compound involves a thiazole ring, which is a five-membered ring containing sulfur and nitrogen. The orientation of the thiazole ring and the substituents at various positions can significantly affect the biological outcomes .Applications De Recherche Scientifique

Synthesis and Characterization

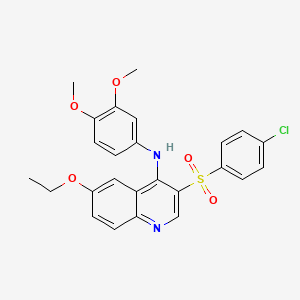

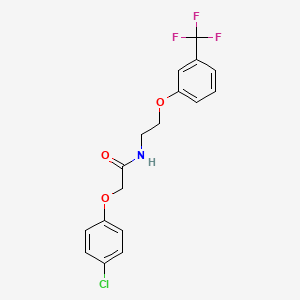

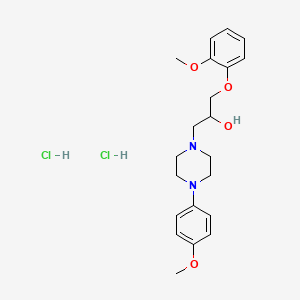

The compound 2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide belongs to a broader class of chemicals that have been explored for various biomedical applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, derivatives of similar benzenesulfonamides have been synthesized and evaluated for these biological activities. Such derivatives showed potential as therapeutic agents due to their anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, a well-known NSAID (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activities

Another area of application for similar compounds involves antimicrobial and antifungal activities. Compounds incorporating the benzenesulfonamide moiety have been synthesized and screened for in vitro antibacterial activity against pathogenic bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against fungal yeasts like Saccharomyces cerevisiae and Candida albicans. These studies highlight the antimicrobial potential of the benzenesulfonamide scaffold, indicating possible applications for the specific compound (Navneet Chandak et al., 2013).

Antitumor Activity

Research has also delved into the antitumor potential of sulfonamide derivatives. For example, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety and related to the benzenesulfonamide class have shown promising antitumor activities against hepatocellular carcinoma cell lines. These studies suggest that compounds with similar chemical structures could possess antitumor properties worth investigating (S. M. Gomha et al., 2016).

Mécanisme D'action

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3Kα, PI3Kγ, and PI3Kδ with a nanomolar IC50 value .

Biochemical Pathways

The inhibition of PI3K by the compound affects the PI3K signaling pathway, which plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation . This pathway has been proven to be an important target for tumor-targeted therapy .

Result of Action

The result of the compound’s action is the inhibition of the PI3K signaling pathway. This inhibition can lead to the suppression of cell growth, survival, proliferation, and differentiation, which are crucial processes in the development of cancer .

Analyse Biochimique

Biochemical Properties

The compound interacts with PI3Ks, a group of enzymes involved in cellular functions . It has shown potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, which is approximately 10-fold higher than that of PI3Kβ . This indicates that 2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a strong affinity for these enzymes and can effectively inhibit their activity.

Cellular Effects

The inhibition of PI3Ks by this compound can have profound effects on various types of cells and cellular processes. PI3Ks play a key role in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the inhibition of these enzymes can influence cell function in significant ways.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3Ks, leading to their inhibition . This inhibition can result in changes in gene expression and cellular metabolism, as PI3Ks are involved in these processes.

Propriétés

IUPAC Name |

2,5-difluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N3O2S2/c1-11-13(18-23-16-6-3-9-22-19(16)27-18)4-2-5-15(11)24-28(25,26)17-10-12(20)7-8-14(17)21/h2-10,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPUYLDDXVSQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2862598.png)

![(2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2862601.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B2862604.png)

![N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2862605.png)